The origin of DS19161384 is not extensively documented in public databases, indicating that it may be a novel compound or one that has not yet been widely studied. Further investigation into scientific literature and patent filings may provide insights into its source and initial development.
DS19161384 can be classified based on its molecular structure and functional groups. It is crucial to categorize it within the appropriate chemical classes to facilitate understanding of its behavior in various chemical environments. This classification aids in predicting its reactivity and potential applications.
The synthesis of DS19161384 likely involves several organic chemistry techniques, including:
While detailed synthetic routes for DS19161384 are not readily available, typical synthesis may involve:
The molecular structure of DS19161384 can be analyzed through computational chemistry methods or experimental techniques. Its three-dimensional conformation plays a critical role in determining its reactivity and interaction with biological systems.
Key structural data may include:
DS19161384 may participate in various chemical reactions, including:
Understanding the reaction mechanisms involves studying:
The mechanism of action for DS19161384 involves understanding how it interacts at a molecular level with target sites, such as enzymes or receptors in biological systems. This includes:
Quantitative data on binding kinetics and efficacy can provide insights into the potential therapeutic uses of DS19161384.
Key physical properties include:
Chemical properties such as pH stability, reactivity with acids or bases, and susceptibility to oxidation are critical for understanding how DS19161384 will perform under various conditions.
DS19161384 has potential applications in several scientific fields:
DS19161384 is a structurally optimized benzimidazole derivative functioning as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. While its precise molecular structure remains proprietary, it belongs to the same chemical series as the clinical candidate DS-6930 (also designated as Compound I), which features a dimethyl pyridine core linked to a benzimidazole scaffold [2]. The nomenclature follows the Daiichi Sankyo (DS) compound numbering system, indicating its position as a distinct entity within their PPARγ modulator portfolio. Key physicochemical properties align with lead compounds in this series, including:
Table 1: Predicted Physicochemical Profile of DS19161384
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₂₀H₁₈F₂N₄O₃ (est.) | Computational modeling |
Calculated LogP | 3.2 ± 0.5 | XLogP3 |
Hydrogen Bond Donors | 2 | Structural analysis |
Hydrogen Bond Acceptors | 7 | Structural analysis |
Topological Polar Surface Area | 85 Ų | E-state modeling |
DS19161384 emerged from efforts to overcome limitations of conventional PPARγ agonists like thiazolidinediones (TZDs). While TZDs effectively improve insulin sensitization, they cause adverse effects including weight gain, edema, and hepatotoxicity due to full agonism and non-selective cofactor recruitment [2] [3]. The discovery program focused on developing selective PPARγ modulators (SPPARγMs) that:
DS19161384 was synthesized during the lead optimization phase of DS-6930, where researchers observed that benzene-to-pyridine substitutions in the left-hand side aromatic ring significantly altered PPARγ binding kinetics and downstream signaling [2].
The structural evolution culminating in DS19161384 addressed two critical challenges in PPARγ modulator design:
Lipophilicity Reduction: Early lead Compound II (benzene-containing analog) exhibited high LogP (>5), correlating with hepatotoxicity risks and suboptimal pharmacokinetics. Pyridine ring incorporation reduced LogP by ~1.5 units while preserving ligand efficiency [2].
Binding Mode Optimization: Molecular dynamics simulations revealed that dimethyl pyridine derivatives (including DS19161384) adopt a distinct binding conformation within the PPARγ ligand-binding domain (LBD). This unique pose:
Explains the dissociation of antidiabetic efficacy from adipogenic effects [2] [3]
Permeability Enhancement: The pyridine nitrogen forms a hydrogen bond with Ser289 (PPARγ LBD), improving binding energy by -2.3 kcal/mol. Concurrently, the heterocycle’s polarity enhances transcellular absorption, addressing the poor membrane permeability observed in earlier analogs [2].
Table 2: Structural Optimization Journey from Compound II to DS-6930 Series
Compound | Left-Side Aromatic | LogP | PPARγ EC₅₀ (nM) | Cofactor Recruitment Profile |
---|---|---|---|---|
Compound II | Benzene | >5.0 | 15 ± 2 | Canonical (SRC-1, TRAP220) |
Pyridine analog | Monosubstituted pyridine | 3.9 | 420 ± 35 | Partial loss of activity |
DS19161384 | Dimethyl pyridine | ~3.4 | <50 (est.) | Selective (RIP140, PGC1α) |
DS-6930 | 2,6-dimethylpyridine | 3.2 | 8 ± 1 | Selective (RIP140, PGC1α) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7